1-(6-Bromopyridin-2-yl)piperidin-4-ol
Overview
Description
1-(6-Bromopyridin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C₁₀H₁₃BrN₂O and a molecular weight of 257.13 g/mol. This compound is characterized by a bromine atom attached to the 6th position of a pyridine ring, which is further connected to a piperidine ring with a hydroxyl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Bromopyridin-2-yl)piperidin-4-ol can be synthesized through various synthetic routes. One common method involves the reaction of 6-bromopyridin-2-ol with piperidine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of 6-bromopyridin-2-ol is replaced by the piperidine moiety.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of large reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromopyridin-2-yl)piperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, such as 1-(6-bromopyridin-2-yl)piperidin-4-one.
Reduction: Reduction reactions can yield reduced derivatives, such as 1-(6-bromopyridin-2-yl)piperidin-4-amine.
Substitution: Substitution reactions can lead to the formation of different substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(6-Bromopyridin-2-yl)piperidin-4-ol has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is utilized in biological studies to investigate its potential biological activities and interactions with various biomolecules.
Medicine: It has shown potential in medicinal chemistry for the development of new therapeutic agents.
Industry: The compound is used in the chemical industry for the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-(6-Bromopyridin-2-yl)piperidin-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and the bromine atom play crucial roles in these interactions, leading to various biological and chemical activities.
Comparison with Similar Compounds
1-(6-Bromopyridin-2-yl)piperidin-4-ol is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-(6-Chloropyridin-2-yl)piperidin-4-ol: Similar structure but with a chlorine atom instead of bromine.
1-(6-Iodopyridin-2-yl)piperidin-4-ol: Similar structure but with an iodine atom instead of bromine.
1-(6-Fluoropyridin-2-yl)piperidin-4-ol: Similar structure but with a fluorine atom instead of bromine.
These compounds differ in their reactivity and biological activities due to the different halogen atoms present in their structures.
Properties
IUPAC Name |
1-(6-bromopyridin-2-yl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-9-2-1-3-10(12-9)13-6-4-8(14)5-7-13/h1-3,8,14H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWYAJBKVIUXOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671759 | |
Record name | 1-(6-Bromopyridin-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-64-4 | |
Record name | 1-(6-Bromopyridin-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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